molecular formula C14H15FN8 B6452838 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2549024-53-3

6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No.: B6452838
CAS No.: 2549024-53-3
M. Wt: 314.32 g/mol
InChI Key: TYBKUPQKEYTZRM-UHFFFAOYSA-N
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Description

6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound features a purine core, which is a fundamental structure in many biologically active molecules, including nucleotides and certain pharmaceuticals. The presence of a fluoropyrimidine and piperazine moiety further enhances its chemical versatility and potential for interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines under controlled conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine or its derivatives.

    Attachment of the Fluoropyrimidine Group: The fluoropyrimidine group is incorporated through a coupling reaction, typically using a halogenated pyrimidine derivative and a suitable base.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the fluoropyrimidine moiety, potentially converting it to a non-fluorinated pyrimidine.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the fluoropyrimidine group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can yield N-oxide derivatives, while nucleophilic substitution at the fluoropyrimidine group can produce a variety of substituted pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine core is structurally similar to adenine and guanine, making it a candidate for studies on DNA and RNA binding.

Medicine

In medicine, this compound is investigated for its potential as an anticancer agent. The fluoropyrimidine moiety is known for its cytotoxic properties, and the compound’s ability to interact with biological targets makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile chemical structure allows for the creation of derivatives with enhanced properties for specific applications.

Mechanism of Action

The mechanism of action of 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The purine core can mimic natural nucleotides, allowing the compound to inhibit enzymes involved in DNA and RNA synthesis. The fluoropyrimidine group enhances its binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(4-chloropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine
  • 6-[4-(5-bromopyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine
  • 6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine

Uniqueness

Compared to these similar compounds, 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine stands out due to the presence of the fluorine atom in the pyrimidine ring. Fluorine atoms can significantly alter the electronic properties and biological activity of a compound, often enhancing its potency and selectivity. This makes this compound a unique and valuable compound for further research and development.

Properties

IUPAC Name

6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN8/c1-21-9-20-11-13(21)18-8-19-14(11)23-4-2-22(3-5-23)12-10(15)6-16-7-17-12/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBKUPQKEYTZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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